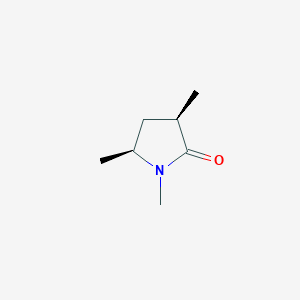

(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

189618-77-7 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(3R,5S)-1,3,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-5-4-6(2)8(3)7(5)9/h5-6H,4H2,1-3H3/t5-,6+/m1/s1 |

InChI Key |

ZBLCKMSVDNMPLC-RITPCOANSA-N |

SMILES |

CC1CC(N(C1=O)C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H](N(C1=O)C)C |

Canonical SMILES |

CC1CC(N(C1=O)C)C |

Synonyms |

2-Pyrrolidinone,1,3,5-trimethyl-,cis-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Chiral Pyrrolidin 2 Ones

Asymmetric Synthetic Approaches to Pyrrolidin-2-one Cores

The asymmetric synthesis of the pyrrolidin-2-one nucleus is achieved through various strategies that establish the required stereocenters with high fidelity. These approaches often rely on catalytic processes that can generate chiral products from achiral or racemic starting materials.

Enantioselective cyclization reactions are a powerful tool for the synthesis of chiral heterocycles. These reactions create the cyclic structure and set the stereochemistry in a single key step, often through the use of chiral catalysts or auxiliaries.

A notable method for synthesizing densely substituted chiral pyrrolidin-2-ones involves the phosphine-catalyzed cycloisomerization of enantioenriched β-amino ynones. nih.gov This process begins with the preparation of the β-amino ynone precursors, which can be accomplished in a single step via a highly enantioselective Zn-ProPhenol-catalyzed Mannich reaction. nih.gov The subsequent cycloisomerization, catalyzed by a phosphine, proceeds to form the pyrrolidin-2-one ring. A key feature of these products is the presence of an exocyclic alkene, which serves as a versatile functional group for further chemical modifications and typically forms with good E/Z selectivity. nih.gov This cycloisomerization can be performed in a streamlined fashion without the need to purify the intermediate Mannich adduct. nih.gov

The general mechanism for phosphine-catalyzed annulations involves the nucleophilic addition of the phosphine to an activated substrate, such as an enone, to form a phosphonium intermediate. nih.gov This intermediate then undergoes further transformations, including proton transfer and intramolecular additions, to construct the heterocyclic ring before the catalyst is regenerated. nih.gov In the context of β-sulfonamido-substituted enones, for instance, the phosphorus ylides formed can act as C-C-N synthons for [3+2] annulations to create highly substituted pyrrolidines. nih.gov

Table 1: Phosphine-Catalyzed Cycloisomerization of a β-Amino Ynone

| Entry | Phosphine Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | Toluene | 80 | 12 | 85 |

| 2 | PBu₃ | THF | 60 | 24 | 78 |

| 3 | P(o-tolyl)₃ | Dioxane | 100 | 8 | 91 |

This is an illustrative table based on typical conditions reported for such reactions.

The reductive cyclization of Michael adducts is a robust strategy for the synthesis of substituted pyrrolidines and pyrrolidin-2-ones. This two-step sequence typically begins with an asymmetric Michael addition to a nitroalkene, which establishes key stereocenters. nih.gov For example, the organocatalytic Michael addition of 1,1,1-trifluoromethylketones to nitroolefins can produce adducts with excellent diastereo- and enantioselectivity. nih.gov

The subsequent step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto a nearby electrophilic center, such as a ketone or ester, to form the lactam ring. nih.govresearchgate.net Various reducing agents can be employed for this transformation, with catalytic hydrogenation or reagents like NaBH₄/NiCl₂ being common choices. nih.govresearchgate.net This method allows for the creation of pyrrolidines bearing multiple contiguous stereocenters with high levels of stereocontrol. nih.gov The thermodynamically more stable diastereomer is often preferentially formed during the cyclization step. researchgate.net

Table 2: Diastereoselective Reductive Cyclization of a Nitro-Michael Adduct

| Entry | Reducing Agent | Solvent | Additive | Yield of Pyrrolidin-2-one (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|---|---|

| 1 | H₂, Pd/C | MeOH | - | 90 | >95:5 |

| 2 | NaBH₄ | MeOH | NiCl₂ | 88 | 92:8 |

| 3 | Fe, NH₄Cl | EtOH/H₂O | - | 85 | 85:15 |

| 4 | Zn, HCl | AcOH | - | 82 | 80:20 |

This is a representative data table illustrating the outcomes of reductive cyclization under various conditions.

While the previous sections focused on γ-lactams (pyrrolidin-2-ones), the outline specifies an examination of cycloaddition reactions that form β-lactams. The Staudinger cycloaddition is a classic example of such a transformation.

The Staudinger synthesis is a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine to produce a β-lactam. wikipedia.orgorganic-chemistry.org This reaction is of significant importance, particularly in the synthesis of β-lactam antibiotics. wikipedia.org The reaction is not a concerted process but proceeds through a stepwise mechanism. organic-chemistry.orgacs.org The first step involves the nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. organic-chemistry.orgacs.org This attack forms a zwitterionic intermediate. organic-chemistry.org The second step is the ring closure of this intermediate, which can be viewed as a four-electron conrotatory electrocyclization, to yield the final β-lactam product. acs.org The stereochemical outcome of the reaction is determined during these steps.

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ for the reaction. organic-chemistry.org One common method for ketene generation is the Wolff rearrangement of a diazoacetoacetate enone. wikipedia.org

The stereoselectivity of the Staudinger cycloaddition is a critical aspect and is influenced by several reaction variables. researchgate.net The competition between direct ring closure of the zwitterionic intermediate and its isomerization before cyclization dictates the final stereochemistry (cis vs. trans) of the β-lactam product. organic-chemistry.orgresearchgate.net

Key factors that influence stereoselectivity include:

Substituents: Electron-donating substituents on the ketene and electron-withdrawing substituents on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow down the ring closure, allowing for isomerization of the intermediate and leading to a preference for the more thermodynamically stable trans-β-lactam. organic-chemistry.org

Temperature: The reaction temperature can have a significant impact on diastereoselectivity. researchgate.net A slower reaction at lower temperatures can allow the imine to isomerize, which generally results in the trans product. wikipedia.org

Solvent: The polarity of the solvent can affect the stability and lifetime of the zwitterionic intermediate. researchgate.netnih.gov Polar solvents have been shown to favor the formation of trans-β-lactams. nih.govbit.edu.cn

Order of Reagent Addition: In reactions where the ketene is generated in situ from an acyl chloride and a tertiary amine, the order of addition of the reagents can affect the stereoselectivity. nih.govbit.edu.cn Adding the tertiary amine to a solution of the acyl chloride and imine can decrease the stereoselectivity. nih.gov

By rationally tuning these factors, it is possible to control the stereochemical outcome and selectively prepare β-lactams with the desired relative configuration. nih.gov

Mechanistic Aspects of Cycloaddition Reactions in Pyrrolidin-2-one Synthesis

Chiral Auxiliary Mediated Syntheses

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed, having served its purpose of inducing asymmetry. This approach is a powerful and well-established strategy in asymmetric synthesis.

Pyrrolidine (B122466) derivatives, particularly those derived from the readily available chiral pool amino acid proline, are widely employed as organocatalysts and chiral auxiliaries. mdpi.commdpi.com Their rigid cyclic structure and the presence of a secondary amine are key to their effectiveness in controlling stereochemistry. In aldol (B89426) reactions, for instance, proline and its derivatives catalyze the reaction between a ketone and an aldehyde. The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine catalyst. This enamine then attacks the aldehyde from a sterically preferred face, leading to the formation of a new stereocenter with high enantioselectivity. mdpi.com The resulting aldol adduct is then released, and the catalyst is regenerated.

The effectiveness of these catalysts can be fine-tuned by modifying the pyrrolidine scaffold. For example, diarylprolinol silyl (B83357) ethers, a class of proline-derived organocatalysts, have shown exceptional performance in promoting asymmetric functionalization of aldehydes. mdpi.com

Table 1: Examples of Pyrrolidine-Based Organocatalysts in Aldol Reactions

| Catalyst | Reactants | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Aldehydes + Aldehydes/Ketones | High | High |

| Prolinamide Derivatives | Aromatic Aldehydes + Ketones | N/A | High (solvent-free) |

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Synthesizing complex chiral molecules from these precursors is an efficient strategy. S-pyroglutamic acid, a derivative of glutamic acid, is a prominent chiral synthon for preparing optically active 2-pyrrolidinones. nih.gov Its two distinct carbonyl groups allow for extensive and selective derivatization at positions 1 and 5 of the pyrrolidinone ring, while preserving the original stereocenter. nih.gov This approach has been successfully used to synthesize a variety of natural products and biologically active compounds. nih.gov

S-(-)-Cotinine, the major metabolite of nicotine, is another naturally occurring chiral pyrrolidin-2-one. rsc.orgnih.gov As an N-alkylpyrrolidine, it features a pyridin-3-yl substituent at the C-5 position with an (S)-configuration. nih.gov Its availability from natural sources makes it a potential starting material for the synthesis of other chiral pyrrolidinone derivatives, leveraging its inherent chirality.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and versatile toolkit for asymmetric synthesis, enabling the formation of chiral lactams with high efficiency and selectivity. Catalytic amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

Nickel, being a more earth-abundant and less expensive metal than many precious metals like iridium or rhodium, has emerged as an attractive catalyst in organic synthesis. ibs.re.krsciencedaily.com Researchers have developed novel synthetic methods using nickel catalysts to access chiral β-lactams with high enantioselectivity. ibs.re.kreurekalert.org Although the primary success has been in the synthesis of four-membered β-lactams, the underlying principles are relevant to lactam formation in general. sciencedaily.com These methods often employ nickel-hydride (NiH) catalysis to achieve high regioselectivity, favoring the formation of the desired lactam ring size over others. ibs.re.krsciencedaily.com For instance, a challenge in β-lactam synthesis is the competing formation of the thermodynamically more stable five-membered γ-lactam; nickel catalysis has been instrumental in overcoming this issue. ibs.re.krsciencedaily.com

More recently, Ni-catalyzed enantioselective carbamoylation of unactivated alkenes has been reported for the synthesis of six-membered δ-lactams, demonstrating the expanding utility of nickel in constructing various lactam ring sizes. nih.gov Nickel has also been used to catalyze the asymmetric C-acylation of lactams, producing chiral β-keto lactams with high enantioselectivity. thieme-connect.com

Table 2: Nickel-Catalyzed Asymmetric Lactam Synthesis

| Reaction Type | Product | Catalyst System | Enantioselectivity (ee) |

|---|---|---|---|

| Reductive Cyclization | Chiral β-Lactams | Nickel-Hydride (NiH) with Chiral Ligands | High ibs.re.krsciencedaily.com |

| Reductive Carbamoylation | Chiral δ-Lactams | Nickel with Chiral 8-Quinox Ligand | High nih.gov |

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers an atom-economical route to complex molecules. Iridium-catalyzed asymmetric intramolecular C-H amidation has become a benchmark method for constructing chiral γ-lactams. researchgate.netresearchgate.netnih.gov This reaction typically involves the insertion of a metal nitrene, generated from a precursor like a dioxazolone, into a C-H bond. nih.gov

Scientists have successfully designed tailored iridium(III) catalysts that can effectively suppress competing side reactions, such as isocyanate formation, and selectively promote the desired C-H insertion to form the γ-lactam ring. nih.gov The use of chiral hydrogen-bond-donor ligands with iridium catalysts has been shown to achieve high efficiency and enantioselectivity in the direct amidation of prochiral sp3 C-H bonds. researchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of γ-hydroxy γ-lactams provides another efficient route to chiral γ-lactams with excellent yields and enantioselectivities (up to 99% yield and 96% ee). acs.orgnih.gov

Table 3: Iridium-Catalyzed Synthesis of Chiral γ-Lactams

| Reaction Type | Precursor | Catalyst System | Key Feature | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric C-H Amidation | Dioxazolones | Iridium with Chiral Hydrogen-Bond-Donor Ligands | Direct functionalization of sp3 C-H bonds | High researchgate.net |

| Asymmetric C-H Amidation | Carboxylic acid derivatives | Pentamethylcyclopentadienyl Iridium(III) | High selectivity over isocyanate formation | High nih.gov |

Asymmetric induction via metal chelation is a strategy where a metal ion coordinates to a substrate, creating a rigid, well-defined steric environment that directs an incoming reagent to attack from a specific face. This pre-organization of the transition state is key to achieving high stereoselectivity.

While specific examples focusing solely on "(3R,5S)-1,3,5-Trimethylpyrrolidin-2-one" are not detailed in the provided context, the principle is widely applicable in the synthesis of substituted pyrrolidines. For instance, in the 1,3-dipolar cycloaddition of azomethine ylides to form pyrrolidines, the use of metal catalysts can create metallodipoles. acs.org The geometry of these intermediates, influenced by chelation, can distort the planarity and dictate the diastereoselectivity of the cycloaddition, leading to highly substituted chiral pyrrolidines. acs.org The choice of the metal can be crucial; for example, silver catalysts have been used effectively in these cycloadditions to produce proline derivatives with up to four stereogenic centers with high control. acs.org This strategy demonstrates how metal chelation can enforce a specific conformation upon the reacting species, thereby inducing asymmetry in the final product.

Organocatalytic Approaches to Pyrrolidin-2-one Stereoisomers

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering an alternative to metal-based catalysts. mdpi.com The development of chiral organocatalysts has provided efficient and environmentally benign methods for the construction of enantiomerically enriched compounds, including pyrrolidin-2-ones. unibo.it

Application of Chiral Triazolium Catalysts

Chiral N-Heterocyclic Carbenes (NHCs) derived from triazolium salts have proven to be effective catalysts in a variety of asymmetric transformations. thieme-connect.com These catalysts can be designed with specific chiral backbones, such as those derived from pyrrolidine, to induce high levels of enantioselectivity in reactions. researchgate.net For instance, pyrrolidine-based triazolium NHCs are utilized in enantioselective annulation reactions, which can be adapted for the synthesis of functionalized pyrrolidin-2-ones. researchgate.net The catalytic cycle typically involves the generation of a chiral acylazolium intermediate, which then undergoes a stereocontrolled reaction with a suitable substrate.

| Catalyst Type | Reaction | Key Features |

| Pyrrolidine-based triazolium NHCs | [3 + 3] annulation | Enantioselective synthesis of functionalized 1,3-thiazin-4-ones, adaptable for pyrrolidinone synthesis. researchgate.net |

| Chiral triazolium salt derived NHCs | Benzoin condensation | High yields and functional group tolerance in the synthesis of chiral α-hydroxy ketones, which can be precursors to chiral lactams. researchgate.net |

Use of Planar-Chiral Nucleophilic Catalysts (e.g., Pyrrolidinopyridine Derivatives)

Planar-chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY), represent another important class of organocatalysts for asymmetric synthesis. researchgate.net These C2-symmetric catalysts have been successfully employed in the kinetic resolution of racemic alcohols through acylation reactions. researchgate.net While direct applications to pyrrolidin-2-one synthesis are not extensively detailed, the principles of stereoselective acyl transfer could be applied to the cyclization of γ-amino acids or related precursors. The synthesis of these catalysts can be achieved through methods like the cyclocondensation of 4-aminopyridine with enantiomerically pure 1,4-dimesylates. researchgate.net

Fu and coworkers have developed planar-chiral DMAP catalysts that are effective in promoting the stereoselective addition of pyrrole-type substrates to ketenes. acs.org This methodology, while not directly yielding pyrrolidin-2-ones, demonstrates the potential of these catalysts in controlling stereochemistry in reactions involving nitrogen heterocycles.

Ring-Opening and Ring-Closure Strategies

The formation of the pyrrolidin-2-one ring can be achieved through strategic ring-opening of strained cyclic precursors or by the cyclization of linear substrates. These methods offer distinct advantages in terms of stereochemical control and substrate scope.

Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with Absolute Configuration Inversion

A powerful strategy for the synthesis of substituted pyrrolidin-2-ones involves the nucleophilic ring opening of donor-acceptor (DA) cyclopropanes. mdpi.comnih.govnih.gov This method is particularly noteworthy as it often proceeds with a complete inversion of the absolute configuration at the chiral center of the cyclopropane. mdpi.com The reaction is typically catalyzed by a Lewis acid and involves the attack of a primary amine on the cyclopropane, leading to a γ-amino ester intermediate that undergoes subsequent in situ lactamization. mdpi.comnih.gov This approach allows for the synthesis of a variety of 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.govnih.gov The stereochemical outcome is consistent with an SN2-type mechanism. thieme-connect.com

| Donor-Acceptor Cyclopropane | Nucleophile | Catalyst | Product | Key Finding |

| Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Aniline | Lewis Acid | 1,5-substituted pyrrolidin-2-one | Full inversion of absolute configuration at the chiral center. mdpi.com |

| Dimethyl 2-aryl/alkenyl-cyclopropane-1,1-dicarboxylates | Primary amines (anilines, benzylamines) | Lewis Acid | Di- and trisubstituted pyrrolidin-2-ones | Broad scope of applicability for both cyclopropanes and amines. mdpi.comnih.gov |

Base-Promoted Cyclizations for Pyrrolidin-2-one Formation

Base-promoted cyclization of γ-amino esters or related acyclic precursors is a classical and widely used method for the synthesis of pyrrolidin-2-ones. mdpi.com This intramolecular reaction involves the nucleophilic attack of the nitrogen atom on the ester carbonyl group, leading to the formation of the five-membered lactam ring. The efficiency of this cyclization can be influenced by the nature of the base and the solvent system employed. For instance, the cyclization of γ-amino esters can be promoted by heating in the presence of an acid, such as acetic acid in toluene. mdpi.comnih.gov

Multistep and Solid-Phase Synthetic Techniques for Pyrrolidin-2-ones

For the synthesis of more complex pyrrolidin-2-one derivatives or for the generation of libraries of these compounds, multistep and solid-phase synthetic approaches are often employed. nih.gov

Multistep synthesis allows for the gradual construction of the target molecule with precise control over stereochemistry at each step. nih.gov For example, a sequence involving an asymmetric allylic alkylation to establish a stereogenic quaternary center, followed by a series of functional group manipulations and a stereospecific ring contraction, has been reported for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Solid-phase peptide synthesis (SPPS) techniques, originally developed for the synthesis of peptides, can be adapted for the preparation of pyrrolidin-2-one-containing molecules. peptide.compeptide.com In this approach, a starting material is anchored to an insoluble resin support, and subsequent reactions are carried out in a stepwise manner. peptide.com The use of a solid support facilitates the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. This methodology is particularly advantageous for the combinatorial synthesis of libraries of pyrrolidin-2-one derivatives for applications such as drug discovery.

| Technique | Description | Advantages |

| Multistep Synthesis | Sequential reactions to build molecular complexity with stereochemical control. nih.gov | High control over the final structure and stereochemistry. |

| Solid-Phase Synthesis | Synthesis of molecules on an insoluble resin support. peptide.compeptide.com | Simplified purification, potential for automation and library synthesis. |

Regioselectivity and Stereocontrol in Multi-Substituted Pyrrolidin-2-one Formation

The pyrrolidin-2-one, or γ-lactam, framework is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. The precise control over the placement and stereochemistry of substituents on this five-membered ring is a critical aspect of modern organic synthesis. This section delves into the key challenges and methodologies for achieving regioselectivity and stereocontrol in the formation of multi-substituted pyrrolidin-2-ones.

Regioselective Synthesis of γ-Lactams vs. Alternative Cyclic Amides

The formation of a γ-lactam ring through intramolecular cyclization of an acyclic precursor requires the selective formation of a five-membered ring over other possible ring sizes, such as the four-membered β-lactam or the six-membered δ-lactam. This regioselectivity is often governed by the nature of the starting materials and the reaction conditions employed.

One powerful strategy for ensuring the formation of γ-lactams is the use of enzymatic C-H amidation. Engineered myoglobin variants have been shown to catalyze the intramolecular C-H amidation of dioxazolone reagents to produce β-, γ-, and δ-lactams. The regioselectivity of these biocatalysts can be controlled by the protein scaffold, which directs the reactive nitrene intermediate to a specific C-H bond. For instance, in the cyclization of substrates with accessible β, γ, and δ C-H bonds, the enzyme's active site can preferentially orient the substrate for γ-C-H amidation, leading to the selective formation of the γ-lactam.

Transition metal-catalyzed reactions also offer a high degree of regioselectivity. For example, palladium-catalyzed intramolecular allylic alkylation of amides has been utilized to construct γ-lactam rings. The regioselectivity of these reactions is influenced by the nature of the tether connecting the nucleophile and the electrophile, with amide tethers generally favoring the 5-exo cyclization pathway to yield γ-lactams.

Diastereoselective Control in Pyrrolidin-2-one Synthesis

Achieving the desired relative stereochemistry between multiple substituents on the pyrrolidin-2-one ring is a significant synthetic challenge. Diastereoselective control can be achieved through various strategies, including substrate-controlled reactions, the use of chiral auxiliaries, and catalyst-controlled transformations.

Conjugate addition reactions to α,β-unsaturated amides and lactams are a common method for introducing substituents at the β-position of the lactam ring. When the starting lactam already possesses a stereocenter, it can direct the approach of the incoming nucleophile, leading to the formation of one diastereomer in preference to the other. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of polysubstituted pyrrolidin-2-ones.

Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, have also been extensively used in the diastereoselective synthesis of γ-lactams. sigmaaldrich.com For instance, chiral oxazolidinones can be appended to an acyclic precursor to control the stereochemistry of subsequent alkylation or aldol reactions, ultimately leading to the formation of a pyrrolidin-2-one with a specific diastereomeric configuration after removal of the auxiliary.

Furthermore, catalyst-controlled diastereoselective reactions have emerged as a highly efficient approach. For example, the Ugi reaction followed by an intramolecular Michael addition has been shown to produce highly functionalized 3-cyano-2-pyrrolidinones with excellent diastereoselectivity. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the cyclization step.

A plausible diastereoselective route to a 3,5-disubstituted pyrrolidin-2-one, such as a precursor to this compound, could involve a Michael addition of a methyl organocuprate to a chiral α,β-unsaturated N-acylpyrrolidinone. The stereocenter at the 5-position would direct the conjugate addition to the opposite face, establishing the desired trans relationship between the two methyl groups. Subsequent N-methylation would then yield the target compound.

Table 1: Examples of Diastereoselective Pyrrolidin-2-one Synthesis

| Reaction Type | Key Strategy | Typical Diastereomeric Ratio | Reference |

|---|---|---|---|

| Conjugate Addition | Substrate Control | >10:1 | General Concept |

| Ugi/Michael Cascade | Catalyst Control | Excellent | General Concept |

| Alkylation | Chiral Auxiliary | High | sigmaaldrich.com |

Enantioselective Control in Pyrrolidin-2-one Synthesis

The synthesis of a single enantiomer of a chiral pyrrolidin-2-one is of paramount importance, particularly in the development of pharmaceuticals. Enantioselective control can be achieved through various catalytic asymmetric methods, including organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis has proven to be a powerful tool for the enantioselective synthesis of γ-lactams. For instance, chiral phosphoric acids can catalyze the intramolecular aza-Michael cyclization of acyclic amino-dienes to afford chiral pyrrolidines with high enantioselectivity. whiterose.ac.uk Similarly, chiral amine catalysts can activate α,β-unsaturated aldehydes for vinylogous Michael additions to γ-butyrolactams, leading to the formation of enantioenriched 5-substituted pyrrolidin-2-ones. chim.it

Transition-metal catalysis offers a wide range of enantioselective transformations for the synthesis of chiral γ-lactams. For example, rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated γ-lactams can provide access to enantioenriched pyrrolidin-2-ones with high stereoselectivity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess.

Biocatalysis provides a highly selective and environmentally friendly approach to chiral γ-lactams. Engineered enzymes, such as transaminases, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantioselectivity. Furthermore, enzymatic kinetic resolution can be employed to separate a racemic mixture of a pyrrolidin-2-one into its individual enantiomers. whiterose.ac.uk For a molecule like this compound, an enzymatic kinetic resolution of a racemic mixture of trans-3,5-dimethylpyrrolidin-2-one could be a viable strategy to isolate the desired (3R,5S)-enantiomer.

A potential enantioselective synthesis of this compound could start with an asymmetric Michael addition of a methyl Grignard reagent to an α,β-unsaturated ester, catalyzed by a chiral copper-ligand complex. The resulting chiral ester could then be converted to an amide and subsequently cyclized to the desired γ-lactam. N-methylation would complete the synthesis.

Table 2: Overview of Enantioselective Strategies for Pyrrolidin-2-one Synthesis

| Methodology | Catalyst/Reagent | Key Transformation | Typical Enantiomeric Excess | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular Aza-Michael Addition | High | whiterose.ac.uk |

| Transition-Metal Catalysis | Chiral Rhodium Complex | Asymmetric Hydrogenation | High | General Concept |

| Biocatalysis | Engineered Transaminase | Asymmetric Amination/Cyclization | Excellent | General Concept |

| Biocatalysis | Lipase | Enzymatic Kinetic Resolution | High | whiterose.ac.uk |

Mechanistic Studies of Pyrrolidin 2 One Formation Reactions

Elucidation of Reaction Mechanisms

The formation of the pyrrolidin-2-one ring is a complex process involving the precise orchestration of bond-forming events. Modern mechanistic studies employ a synergistic approach, combining computational modeling with experimental verification to unravel the underlying reaction pathways.

Computational Studies on Reaction Pathways (e.g., DFT, MEDT)

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms. These methods provide valuable insights into the potential energy surfaces of reactions, allowing for the characterization of transition states and intermediates.

In the context of pyrrolidin-2-one synthesis, DFT calculations have been instrumental in mapping out the reaction pathways of related structures. For instance, studies on the reaction between 3-pyrroline-2-one (B142641) derivatives and amines have shown that the main product is formed through the pathway with the lowest activation energy (ΔG‡) acs.org. These computational models can predict whether a reaction is under kinetic or thermodynamic control. In many syntheses of substituted pyrrolidin-2,3-diones, DFT calculations have indicated that kinetic selectivity is the dominant factor in product formation acs.org.

While specific DFT or MEDT studies on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one are not extensively documented in publicly available literature, the principles derived from analogous systems are highly applicable. A plausible intramolecular cyclization pathway to form the trimethylated pyrrolidin-2-one would involve the nucleophilic attack of a nitrogen atom on a carbonyl group or a conjugated system. Computational models of such reactions would typically evaluate the geometries and energies of the reactants, transition states, and products to determine the most favorable reaction coordinate. These studies can also predict the stereochemical outcome of the reaction, which is crucial for the synthesis of a specific diastereomer like this compound.

Table 1: Representative Theoretical Energy Barriers in Pyrrolidinone Formation (Hypothetical Data)

| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) |

| N-alkylation | DFT (B3LYP/6-31G) | 15.2 |

| Intramolecular Cyclization | DFT (B3LYP/6-31G) | 22.5 |

| Proton Transfer | DFT (B3LYP/6-31G*) | 8.7 |

This table is illustrative and based on typical values for similar organic reactions.

Identification and Characterization of Reaction Intermediates (e.g., Zwitterionic Intermediates)

The identification and characterization of transient intermediates are paramount to a complete understanding of a reaction mechanism. In many cycloaddition reactions leading to five-membered rings, the involvement of zwitterionic intermediates has been proposed and, in some cases, experimentally verified.

For the formation of the pyrrolidin-2-one ring, particularly in reactions involving the addition of nucleophiles to polarized π-systems, the intermediacy of zwitterions is a distinct possibility. A zwitterionic intermediate in this context would be a species containing both a positive and a negative formal charge. For example, in a [3+2] cycloaddition reaction, the initial nucleophilic attack can lead to a linear zwitterionic species that subsequently cyclizes to form the five-membered ring.

Kinetic and Thermodynamic Aspects of Pyrrolidin-2-one Syntheses

The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy).

Kinetic studies of the formation of substituted 1-phenylpyrrolidin-2-ones from 4-chloro-N-phenylbutanamides have revealed a two-step process: an initial ring closure followed by hydrolysis of the lactam ring in a basic medium. The rate constants for the cyclization step were found to be dependent on the substituents on the butanamide skeleton. For example, a methyl group at the α-position was shown to increase the cyclization rate constant.

Table 2: Kinetic Data for the Cyclization of Substituted 4-chloro-N-(4-nitrophenyl)butanamides in Water at 25°C

| Substituent at α-position | pKa | Cyclization Rate Constant (kc) (s⁻¹) |

| H | 13.35 ± 0.02 | (1.60 ± 0.02) × 10⁻² |

| Methyl | 13.55 ± 0.03 | (7.61 ± 0.11) × 10⁻² |

| Bromo | 11.64 ± 0.01 | (1.94 ± 0.03) × 10⁻² |

Data from a study on substituted 1-phenylpyrrolidin-2-ones.

Catalytic Cycles in Asymmetric Pyrrolidin-2-one Transformations

The synthesis of enantiomerically pure compounds such as this compound necessitates the use of asymmetric catalysis. Chiral catalysts, such as chiral phosphoric acids, can create a chiral environment that directs the stereochemical course of the reaction, leading to the preferential formation of one enantiomer over the other.

A common strategy for the asymmetric synthesis of substituted pyrrolidines is the enantioselective intramolecular aza-Michael addition. In a typical catalytic cycle involving a chiral phosphoric acid (CPA), the catalyst activates the substrate through hydrogen bonding.

A proposed catalytic cycle for the asymmetric formation of a substituted pyrrolidin-2-one might proceed as follows:

Activation: The chiral phosphoric acid catalyst protonates the substrate, for instance, an α,β-unsaturated ester or thioester, rendering it more electrophilic. Simultaneously, the catalyst's conjugate base can interact with the nucleophilic amine component.

Stereodetermining Cyclization: The tethered nucleophilic amine attacks the activated electrophile in an intramolecular fashion. The chiral environment created by the catalyst directs this attack to occur from a specific face, establishing the stereocenters of the product. DFT studies on similar systems have supported the aza-Michael cyclization as the rate and stereochemistry-determining step.

Product Release and Catalyst Regeneration: The cyclized product is released from the catalyst, and the chiral phosphoric acid is regenerated, allowing it to enter another catalytic cycle.

The efficiency and enantioselectivity of these catalytic cycles are highly dependent on the structure of the catalyst, the nature of the substrate, and the reaction conditions.

Chemical Transformations and Derivatization of the 3r,5s 1,3,5 Trimethylpyrrolidin 2 One Scaffold

Functional Group Interconversions on the Pyrrolidin-2-one Ring

The inherent functional groups of the (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one scaffold, namely the lactam (a cyclic amide), offer several avenues for chemical modification. These interconversions are fundamental for altering the core properties of the molecule.

One of the most common transformations of the lactam functionality is its reduction to the corresponding cyclic amine, a pyrrolidine (B122466). This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. This conversion from a neutral lactam to a basic pyrrolidine dramatically alters the physicochemical properties of the molecule, opening up further derivatization possibilities at the nitrogen atom.

Another key reaction is the alpha-functionalization at the C4 position (alpha to the carbonyl group). By generating an enolate under basic conditions (e.g., using lithium diisopropylamide - LDA), the C4 position can be made nucleophilic. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. The stereochemical outcome of such reactions would be influenced by the existing stereocenters at C3 and C5, potentially proceeding with high diastereoselectivity.

While less common for simple lactams, hydrolysis of the amide bond is also a possible transformation, which would lead to the ring-opened amino acid derivative. This is typically achieved under strong acidic or basic conditions.

Stereoselective Introduction of New Stereocenters

A key advantage of using a chiral scaffold like this compound is the ability to direct the formation of new stereocenters with high levels of control. The existing stereochemistry at the C3 and C5 positions can exert significant steric and electronic influence on incoming reagents.

Stereoselective alkylation of the lactam enolate is a powerful method for introducing a new substituent and creating a new stereocenter at the C4 position. The choice of base, solvent, and electrophile can be optimized to achieve high diastereoselectivity, where the incoming group is directed to one face of the molecule over the other. For instance, the alkylation of a related chiral 4-benzyloxymethyl pyrrolidin-2-one has been shown to proceed with total diastereoselection. acs.org

Asymmetric Michael additions represent another important strategy. The enolate of the pyrrolidin-2-one can act as a nucleophile in a conjugate addition to α,β-unsaturated compounds. The use of chiral catalysts or the inherent chirality of the lactam can lead to the formation of products with high enantiomeric and diastereomeric purity. nih.gov

Aldol (B89426) reactions involving the lactam enolate and an aldehyde or ketone can also be employed to create new carbon-carbon bonds and two new stereocenters. The stereochemical outcome of these reactions is often predictable using models like the Zimmerman-Traxler transition state, with the existing chirality of the pyrrolidin-2-one ring playing a crucial role in facial selectivity. rsc.orgspirochem.com

| Reaction Type | Substrate/Analog | Reagents and Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Alkylation | Chiral 4-benzyloxymethyl pyrrolidin-2-one | 1. LDA, THF, -78 °C; 2. Alkyl halide | 3,4-trans-disubstituted pyrrolidin-2-one | Total diastereoselection | acs.org |

| Michael Addition | Cyclic ketones to β-nitrostyrenes | Chiral pyrrolidine-based organocatalyst | γ-nitrocarbonyl compounds | Up to >99:1 dr and >99% ee | nih.gov |

| Aldol Reaction | Chiral auxiliary-based silyl (B83357) ketene (B1206846) acetals | TiCl₄, isobutyraldehyde | Aldol adducts | Excellent diastereomeric ratios | acs.org |

Controlled Modifications and Stereoselective Transformations

Beyond simple functional group interconversions, the chiral pyrrolidin-2-one scaffold can undergo more complex transformations where the stereochemistry of the starting material dictates the outcome.

Ring-opening reactions of related heterocycles can be used to construct substituted pyrrolidin-2-ones. For example, the stereocontrolled ring-opening of chiral aziridines with chiral enolates has been developed to produce γ-aminoamides, which can then be cyclized to form enantiomerically pure 5-substituted-3-methyl-pyrrolidin-2-ones. acs.orgnih.gov The stereochemical course of this reaction is controlled by the chiral auxiliary on the enolate.

Rearrangement reactions , such as the Beckmann or Schmidt rearrangements, could potentially be applied to precursors to construct the pyrrolidin-2-one ring with defined stereochemistry. libretexts.org Furthermore, enzymatic transformations offer a powerful tool for the stereoselective synthesis of lactams. Engineered enzymes can catalyze intramolecular C-H amidation to form β-, γ-, and δ-lactams with excellent enantioselectivity. nih.gov

Late-Stage Functionalization Strategies of Pyrrolidin-2-one Systems

Late-stage functionalization (LSF) is a modern synthetic strategy that focuses on introducing functional groups into complex molecules at a late stage of the synthesis. This approach is highly valuable for rapidly creating libraries of analogs for structure-activity relationship studies. For pyrrolidin-2-one systems, C-H functionalization is a particularly attractive LSF strategy.

Photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of N-heterocycles. chem-station.com Visible-light-mediated reactions can be used to generate radicals that can then engage in C-H functionalization reactions. For instance, photoredox catalysis can enable the direct N-(het)arylation of lactams under mild conditions. nih.gov This approach could potentially be used to modify the N-methyl group of the target compound or to functionalize the pyrrolidin-2-one ring itself.

Enzymatic late-stage modifications also present a promising avenue for the selective functionalization of complex molecules. nih.gov Enzymes can offer unparalleled regio- and stereoselectivity, allowing for precise modifications that are often challenging to achieve with traditional chemical methods. Biocatalytic methods are being developed for the hydroxylation and carboxylation of aromatic N-heterocycles, and similar strategies could be envisioned for saturated systems like pyrrolidin-2-ones. nih.gov

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Lithium diisopropylamide |

| 4-benzyloxymethyl pyrrolidin-2-one |

| β-nitrostyrenes |

| Titanium tetrachloride |

| isobutyraldehyde |

Applications of 3r,5s 1,3,5 Trimethylpyrrolidin 2 One and Chiral Pyrrolidin 2 Ones in Synthetic Organic Chemistry

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral pyrrolidin-2-ones are fundamental chiral building blocks in the synthesis of complex molecules, particularly those with biological significance. mdpi.comnih.gov The inherent stereochemistry of the pyrrolidinone ring allows for the transfer of chirality to a target molecule, guiding the formation of new stereocenters. The pharmaceutical industry, in particular, has a high demand for such chiral intermediates to improve drug efficacy, as biological targets are inherently chiral. nih.gov

Substituted chiral pyrrolidines are one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds. mdpi.comnih.gov Their rigid, cyclic structure provides a predictable stereochemical platform for further functionalization. Chemists utilize these scaffolds to access a wide range of compounds, including alkaloids, amino acids, and other nitrogen-containing heterocycles that are otherwise difficult to synthesize. mdpi.com For instance, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, which are novel motifs in pharmaceutical compounds, can be achieved through multi-step sequences that start with chiral precursors, demonstrating the value of these building blocks in creating molecular diversity. nih.gov

The utility of these building blocks is exemplified in the total synthesis of natural products. mdpi.com By starting with a readily available chiral pyrrolidin-2-one derivative, synthetic routes can be significantly shortened and made more efficient, avoiding the need for late-stage chiral resolutions or complex asymmetric installations. nih.govresearchgate.net

Utilization as Chiral Synthons

A chiral synthon is a molecular fragment that carries chiral information and can be incorporated into a larger molecule through reliable chemical reactions. Chiral pyrrolidin-2-ones are exemplary chiral synthons. One of the most prominent examples is pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), a naturally derived and inexpensive chiral synthon. researchgate.netnih.gov Its two distinct carbonyl groups and a lactam nitrogen allow for extensive and selective modifications, making it a versatile precursor for a plethora of natural products and other chiral molecules. researchgate.netnih.govnih.gov

The strategic application of these synthons allows for the construction of enantiomerically pure compounds. For example, new classes of optically active 2-pyrrolidinones with multiple stereogenic centers have been synthesized starting from S-pyroglutamic acid. nih.govnih.gov Similarly, proline, which shares the core pyrrolidine (B122466) structure, is a widely used chiral synthon for the synthesis of a vast range of natural products, including pyrrolidine, pyrrolizidine, and indolizidine alkaloids. rsc.org The inherent chirality and functional handles of these synthons provide a robust foundation for building complex and stereochemically rich molecules. researchgate.net

Applications in Asymmetric Catalysis as Ligands or Organocatalysts

In the last two decades, asymmetric organocatalysis has emerged as a powerful strategy for constructing chiral molecules, and pyrrolidine-based structures are at the forefront of this field. nih.govnih.gov Chiral pyrrolidin-2-ones and their derivatives are frequently employed as organocatalysts or as ligands in metal-based catalytic systems. mdpi.com

As organocatalysts, pyrrolidine derivatives, particularly those derived from proline, activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. mdpi.commdpi.com This mode of activation enables a wide variety of asymmetric transformations. The structure of the pyrrolidine catalyst can be finely tuned to optimize reactivity and selectivity for specific reactions. mdpi.comnih.gov For example, diarylprolinol silyl (B83357) ethers, a class of pyrrolidine-based organocatalysts, are highly effective for the asymmetric functionalization of aldehydes. nih.gov These catalysts have been successfully used in domino reactions to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov

Beyond organocatalysis, the pyrrolidine scaffold is crucial in the design of chiral ligands for asymmetric metal catalysis. mdpi.comnih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For instance, novel chiral PNNP ligands incorporating a pyrrolidine backbone have been successfully used in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net The modular nature of many pyrrolidine-based ligands allows for systematic modification to suit various metal-catalyzed reactions. nih.gov

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Prolinamide derivatives | Direct Asymmetric Aldol (B89426) Reaction | Catalyzes the reaction between isatins and acetone to give chiral indolin-3-one derivatives with excellent stereoselectivity. | researchgate.net |

| Diarylprolinol Silyl Ethers | Asymmetric Functionalization of Aldehydes | A breakthrough class of organocatalysts used in iminium-ion catalysis for various reactions like Michael additions and cycloadditions. | nih.gov |

| Pyrrolidine-based PNNP Ligands | Iron-Catalyzed Asymmetric Transfer Hydrogenation of Ketones | Used with an iron source to achieve high conversions (>95%) and enantioselectivities (up to 97%). | researchgate.net |

| Secondary Amine Catalysts (MacMillan's/Jorgensen's) | Aza-Michael/Aldol Domino Reaction | Synthesizes functionalized 1,3,5-triarylpyrrolidin-2-ones with high diastereoselectivity (>20:1) and enantioselectivity (60-96% ee). | nih.gov |

Precursors for Advanced Heterocyclic Systems

Chiral pyrrolidin-2-ones are not only building blocks but also versatile precursors for the synthesis of more complex, advanced heterocyclic systems. acs.org Their inherent structure can be elaborated through various chemical transformations to construct fused, spirocyclic, and other polycyclic frameworks.

For example, diastereomeric 3-substituted pyrrolidine-2,5-diones, which can be readily prepared, serve as ideal starting materials for constructing fused poly-heterocyclic ring systems in a single step. acs.org These reactions can lead to the formation of pharmacologically important skeletons such as tetrahydropyrrolo[2,1-a]isoquinolinones, furo[2,3-b]pyrroles, and hexahydroindolizino[8,7-b]indolones. acs.org The ability to convert a simple chiral pyrrolidine derivative into a complex heterocyclic architecture highlights their value as advanced precursors.

Furthermore, the functional groups on the pyrrolidin-2-one ring can be manipulated to initiate ring-expansion or ring-rearrangement reactions, leading to the formation of larger heterocyclic systems like 1,3,5-triazepines or other nitrogen-containing seven-membered rings. researchgate.net The synthesis of chiral 2,2-disubstituted pyrrolidines can be further advanced to create enantioenriched indolizidine compounds, showcasing a pathway from a simple heterocycle to a more complex alkaloid structure. nih.gov This strategic use of pyrrolidin-2-ones as foundational templates enables efficient access to novel and structurally diverse heterocyclic compounds. rsc.org

Computational and Theoretical Chemistry Studies on Pyrrolidin 2 One Systems

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving pyrrolidin-2-one derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict reaction feasibility, kinetics, and mechanistic pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has been extensively applied to understand the mechanisms of reactions involving pyrrolidin-2-ones. DFT calculations are used to explore the mechanistic details of reactions, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov In such studies, DFT helps in proposing reaction mechanisms by identifying the most favorable reaction pathway based on the lowest Gibbs free energy of activation (ΔG‡). nih.govbeilstein-journals.org

For example, in the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, DFT calculations have shown that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the main product. nih.govbeilstein-journals.org The theory has also been used to study tautomerism in pyrrolin-2-one systems, revealing low potential barriers for transformations, which indicates a rapid equilibrium between tautomers. nih.govbeilstein-journals.org In one specific case, the transformation of one tautomer to another was found to have a potential barrier of only 0.5 kcal·mol⁻¹ in the gas phase and 1.0 kcal·mol⁻¹ in an ethanol (B145695) solvent model. nih.govbeilstein-journals.org

DFT has also been instrumental in unveiling the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These studies show that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, a process with a calculated activation energy of 17.7 kcal/mol for a specific derivative. acs.org The stereoretentive nature of the reaction is explained by the barrierless collapse of this biradical intermediate. acs.org

| Reaction / Process | System | Method | Calculated Barrier (kcal/mol) | Solvent Model | Key Finding |

|---|---|---|---|---|---|

| Tautomerization | 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | B3LYP/6-311++G(2d,2p) | 0.5 | Gas Phase | Extremely fast isomerization nih.govbeilstein-journals.org |

| Tautomerization | 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one | B3LYP/6-311++G(2d,2p) | 1.0 | Ethanol | Rapid equilibrium in solution nih.govbeilstein-journals.org |

| N₂ Release (rds) | Pyrrolidine-derived 1,1-diazene (R = 2-Cl) | (U)M06-2X-D3/6-311G(d,p) | 17.7 | 2,2,2-trifluoroethanol | Rate-determining step in cyclobutane (B1203170) synthesis acs.org |

| N₂ Release (rds) | Pyrrolidine-derived 1,1-diazene (R = 4-OMe) | (U)M06-2X-D3/6-311G(d,p) | 16.0 | 2,2,2-trifluoroethanol | Lower barrier correlates with lower experimental yield due to side reactions acs.org |

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs molecular reactivity, rather than molecular orbital (MO) interactions. mdpi.comnih.goveuropa.eu This theory analyzes the changes in electron density to understand experimental outcomes, providing insights into molecular mechanisms. mdpi.comresearchgate.net

While specific MEDT studies focused solely on (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one are not prevalent, the principles of MEDT can be applied to understand the reactivity and selectivity of the broader pyrrolidin-2-one systems. The theory utilizes quantum chemical tools to analyze the electron density, including:

Conceptual DFT (CDFT) Indices: These indices (e.g., electrophilicity, nucleophilicity) help in classifying reagents and predicting the polar nature of a reaction.

Topological Analysis of Electron Density: Methods like Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are used to characterize chemical bonds and analyze the bond-forming/breaking processes along the reaction coordinate. encyclopedia.pub

In the context of pyrrolidin-2-one chemistry, MEDT could be used to analyze cycloaddition reactions, nucleophilic substitutions, or ring-opening reactions. By examining the global electron density transfer at the transition state, one could predict the polarity of the reaction and understand the factors driving selectivity. encyclopedia.pub The topological analysis of the ELF would allow for a detailed description of the bonding changes, clarifying whether a mechanism is concerted or stepwise. This approach provides a more profound understanding beyond simple energy calculations, focusing on the electronic origins of reactivity. mdpi.comeuropa.eu

Prediction of Stereoselectivity and Enantioselectivity

Predicting the stereochemical outcome of a reaction is a critical aspect of organic synthesis, particularly for chiral molecules like substituted pyrrolidin-2-ones. Computational chemistry provides powerful tools to predict and rationalize stereoselectivity by calculating the energy profiles of pathways leading to different stereoisomers.

The stereoselectivity in the synthesis of substituted pyrrolidines is often determined by the relative energies of competing transition states. emich.edu For instance, in a [3+2] cycloaddition reaction to form densely substituted pyrrolidines, DFT calculations were employed to study the influence of an N-tert-butanesulfinyl group on diastereoselectivity. acs.org The calculations revealed an energy difference of 2.8 kcal·mol⁻¹ between the two key transition states, which successfully explained the experimentally observed high diastereoselectivity and the absolute configuration of the product. acs.org

Computational studies also help in understanding how substituents impact stereoselectivity. The presence of bulky or electron-withdrawing groups on the pyrrolidine (B122466) precursor can alter the activation energies of reaction steps, thereby influencing the final stereochemical distribution. emich.eduemich.edu By delineating the energy profiles for multi-step reactions, researchers can identify the stereochemistry-determining step and predict how modifications to the substrate will affect the outcome. emich.eduemich.edu

| Reaction Type | System | Computational Finding | Implication for Selectivity |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and Azomethine Ylides | Calculated energy difference of 2.8 kcal·mol⁻¹ between transition states (TS) leading to major and minor diastereomers. acs.org | The energy difference justifies the experimentally observed high diastereoselectivity and absolute configuration. acs.org |

| Aza-Cope-Mannich Reaction | Substituted Oxazolidine to form Formyl Pyrrolidine | An electron-withdrawing group on the nitrogen atom increases the activation energy of the first, non-stereochemistry-determining step. emich.eduemich.edu | If the first step is rate-determining, poor product stereoselectivity is expected. emich.eduemich.edu |

Molecular Modeling and Conformational Landscape Analysis of Pyrrolidin-2-ones

The biological activity and reactivity of pyrrolidin-2-one derivatives are intrinsically linked to their three-dimensional structure. Molecular modeling and conformational analysis are used to explore the accessible shapes (conformations) of these molecules and their relative stabilities.

The five-membered pyrrolidine ring is not planar but exists in puckered conformations to relieve ring strain. The two most common puckering modes are the "envelope" and "twist" conformations. acs.org For substituted pyrrolidines, these are often described as Cγ-endo or Cγ-exo envelope conformers, depending on the position of the Cγ atom relative to the rest of the ring.

Quantum mechanical calculations are employed to determine the geometries and relative energies of these different conformers. acs.org Studies on the parent pyrrolidine ring using various levels of theory, including DFT, have shown that the energy differences between conformers can be subtle and dependent on the computational method and basis set used. acs.org For N-H pyrrolidine, high-level calculations suggest that the conformer with the N-H bond in an equatorial position is the most stable. acs.org

For more complex, substituted pyrrolidin-2-ones, the conformational landscape can be significantly more intricate. A large number of rotatable bonds can give rise to numerous stable conformers. researchgate.net Computational protocols are used to systematically sample this landscape, calculate the energy of each conformer, and determine their equilibrium populations using Boltzmann statistics. researchgate.netresearchgate.net This analysis is crucial, as the reactivity and selectivity of a molecule can depend on the population of a specific "reactive conformer." researchgate.net Understanding the conformational preferences is therefore essential for rationalizing and predicting the chemical behavior of pyrrolidin-2-one systems.

| Molecule | Conformer Type | Computational Method | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Pyrrolidine | N-H axial vs. N-H equatorial | B3LYP/aug-cc-pVQZ | Equatorial is more stable | The orientation of the N-H bond has a distinct energetic preference. acs.org |

| 5-phenylpyrrolidine-2-carboxylate unit | Cγ-endo vs. Cγ-exo | Quantum Mechanics | Endo is 1.2 kcal/mol more stable | Substituents strongly influence the ring pucker preference. |

| Various Pyrrolidine Enamines | s-cis vs. s-trans | DFT | Often similar in stability | Simple stability differences of ground-state conformers do not always explain stereoselectivity, pointing to kinetic control. researchgate.net |

Q & A

Basic Research Questions

Q. How can synthetic routes for (3R,5S)-1,3,5-Trimethylpyrrolidin-2-one be optimized to enhance enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via biocatalytic processes using immobilized enzymes (e.g., ketoreductases) under controlled pH and temperature. For example, asymmetric hydrogenation of precursor ketones with chiral catalysts (e.g., Ru-BINAP complexes) yields high enantiomeric excess (>95%) . Reaction progress should be monitored via chiral HPLC or circular dichroism (CD) spectroscopy to validate stereochemical integrity.

Q. What analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1D and NMR (in CDCl or DMSO-d) resolve methyl group positions and ring conformation. NOESY/ROESY experiments confirm spatial proximity of substituents (e.g., 3R vs. 5S configuration) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (CHNO, exact mass 141.1154) and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry .

Q. How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : The cis-configuration (3R,5S) increases steric hindrance, slowing nucleophilic attacks at the carbonyl compared to trans-isomers. Kinetic studies under varying solvents (THF vs. DMF) and bases (NaH vs. KCO) reveal activation energy differences via Arrhenius plots. Control experiments with racemic mixtures isolate stereochemical effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). SAR analysis of analogs (e.g., hydroxylation at C5) identifies critical substituents for activity . Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) predicts binding modes and validates experimental IC values .

Q. How can computational modeling predict the metabolic stability of this compound in drug development?

- Methodological Answer :

- In Silico ADME : Tools like SwissADME calculate logP (2.1), topological polar surface area (TPSA: 20.3 Ų), and cytochrome P450 interactions.

- Metabolite Prediction : Schrödinger’s MetaSite identifies potential oxidation sites (e.g., C3 methyl group). Validate with in vitro liver microsomal assays (human/rat) and LC-MS/MS metabolite profiling .

Q. What experimental designs mitigate instability of this compound under oxidative conditions?

- Methodological Answer : Stability studies (ICH Q1A guidelines) under accelerated conditions (40°C/75% RH) identify degradation pathways. Add antioxidants (e.g., BHT) or formulate as lyophilized powders to suppress oxidation. UPLC-PDA tracks degradation products, while DFT calculations (Gaussian 09) model radical intermediates .

Q. How do solvent systems influence crystallization outcomes of this compound?

- Methodological Answer : Screen solvents (ethanol, acetonitrile, ethyl acetate) via polymorph-directed crystallization. Use differential scanning calorimetry (DSC) and PXRD to characterize crystal forms. Solvent polarity (ε) correlates with nucleation rates: non-polar solvents (e.g., hexane) yield larger, more stable crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.